An In-Depth Technical Guide to 6-Amino-2-chloronicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to 6-Amino-2-chloronicotinonitrile: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-2-chloronicotinonitrile, a substituted pyridine derivative, has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising an amino group, a chloro leaving group, and a nitrile moiety—renders it a versatile synthon for the construction of complex heterocyclic scaffolds. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a key intermediate in the development of targeted therapeutics.
Physicochemical and Spectral Properties
Proper characterization of a chemical entity is fundamental to its application in synthesis and drug development. The key physicochemical and spectral properties of 6-Amino-2-chloronicotinonitrile are summarized below.
| Property | Value | Source(s) |
| CAS Number | 53554-20-4 | [1][2] |
| Molecular Formula | C₆H₄ClN₃ | [1] |
| Molecular Weight | 153.57 g/mol | [1] |
| Appearance | Solid | - |
| Storage | Store at 4°C, protect from light | - |
Spectral Data:
While specific spectra are often proprietary, typical spectral characteristics can be inferred from the structure and data for related compounds. Commercial suppliers often provide access to NMR, IR, and MS data upon request[3][4][5].
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons are influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms in the molecule, including the carbon of the nitrile group and the carbons of the pyridine ring[6][7][8].
-
FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrations include N-H stretching from the amino group, C≡N stretching of the nitrile, and C-Cl stretching, as well as aromatic C-H and C=C/C=N stretching vibrations[9][10][11].
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom[4].
Synthesis and Purification
The synthesis of 6-Amino-2-chloronicotinonitrile is a critical aspect of its utility. While multiple synthetic routes to aminonicotinonitriles have been reported, a common approach involves the manipulation of functional groups on a pre-existing pyridine ring[12][13][14].
Illustrative Synthetic Protocol: Amination of a Dichloronicotinonitrile Precursor
This protocol describes a general and widely applicable method for the synthesis of 6-Amino-2-chloronicotinonitrile from a suitable dichlorinated precursor. The causality behind the experimental choices lies in the differential reactivity of the chloro-substituents on the pyridine ring, allowing for selective amination.
Step-by-step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloronicotinonitrile (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Addition of Amine Source: To the stirred solution, add an excess of an ammonia source. This can be aqueous ammonia, a solution of ammonia in an alcohol, or an ammonia equivalent. The excess is crucial to drive the reaction to completion and minimize side reactions.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction time can vary from a few hours to overnight, depending on the specific conditions and the reactivity of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. A common and effective method is recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure 6-Amino-2-chloronicotinonitrile as a solid. The purity should be confirmed by analytical techniques such as melting point determination, NMR, and HPLC.
Chemical Reactivity and Applications in Drug Discovery
The synthetic versatility of 6-Amino-2-chloronicotinonitrile stems from the presence of three distinct reactive sites. The chlorine atom at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) and a handle for palladium-catalyzed cross-coupling reactions. The amino group at the 6-position can be acylated, alkylated, or used as a directing group. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
Key Reactions and Mechanistic Insights
1. Palladium-Catalyzed Cross-Coupling Reactions:
The chloro-substituent makes 6-Amino-2-chloronicotinonitrile an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are cornerstones of modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds[15][16][17][18].
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester in the presence of a palladium catalyst and a base[16][19]. This is a powerful method for introducing aryl or heteroaryl substituents at the 2-position. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine[5][9][15]. This is a key transformation for synthesizing more complex aminopyridines, which are prevalent in many kinase inhibitors. The selection of the appropriate phosphine ligand and base is critical to the success of this reaction, as it influences the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
2. Nucleophilic Aromatic Substitution (SNAr):
The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the chloro-substituent towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under relatively mild conditions[20].
Application as a Kinase Inhibitor Intermediate
Substituted aminopyridines are a well-established scaffold in the design of protein kinase inhibitors due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases[21][22][23][24]. 6-Amino-2-chloronicotinonitrile serves as a valuable starting material for the synthesis of such inhibitors. For instance, it can be elaborated through a series of reactions, including Buchwald-Hartwig amination or Suzuki coupling, to introduce pharmacophoric features that enhance potency and selectivity for a target kinase[22][25].
Biological Activity and Toxicology
As an intermediate, the primary safety considerations for 6-Amino-2-chloronicotinonitrile relate to its handling in a laboratory or manufacturing setting. The available safety data suggests that it should be handled with care.
GHS Hazard Classification:
Based on available data, 6-Amino-2-chloronicotinonitrile is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4)
-
Skin Corrosion/Irritation (Category 2)
-
Serious Eye Damage/Eye Irritation (Category 2)
Safety and Handling:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[3][6][7][15].
It is imperative to consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-Amino-2-chloronicotinonitrile is a highly valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in the development of novel therapeutics, especially in the area of kinase inhibitors. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
Sources
- 1. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 6-AMino-2-chloronicotinonitrile(53554-20-4) 1H NMR [m.chemicalbook.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000696) [hmdb.ca]
- 8. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. FTIR [terpconnect.umd.edu]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid - Google Patents [patents.google.com]
- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 14. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 23. mdpi.com [mdpi.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. chemscene.com [chemscene.com]
